1,3-Dichloro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene, also known as 1,3-DCB, is a type of organochlorine compound. It is a colorless liquid with a pungent odor and is a derivative of benzene, a known carcinogen. 1,3-DCB has a wide range of applications in the fields of scientific research, industrial production, and medicine.
Scientific Research Applications
Molecular Structure and Properties
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene and its derivatives have been studied for their molecular structures and properties. For instance, the compound 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde demonstrates how molecules linked by hydrogen bonds form inversion dimers with specific ring motifs and are further linked to form sheets parallel to a particular plane in the crystal (Ezhilarasu & Balasubramanian, 2016).
Synthesis and Characterization
New heterocyclic systems derived from 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene have been synthesized, characterized, and evaluated for biological activities. These systems show promise in the field of medicinal chemistry, as evidenced by their antiproliferative activity against various carcinoma cell lines (Taia et al., 2020).
Reaction and Product Formation
Studies on the reaction of functionally substituted chloropropanes with benzene, catalyzed by aluminum chloride, highlight the diverse product formation capabilities of compounds related to 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene. These reactions yield products like n-propylbenzene and diphenylpropanes, showcasing the compound's versatility in organic synthesis (Matsuda & Shinohara, 1978).
Crystal Structure Analysis
Crystallographic studies provide insights into the structural arrangements of compounds related to 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene. These analyses reveal the dihedral angles, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the material properties and potential applications (Jasinski et al., 2008).
properties
IUPAC Name |
1,3-dichloro-2-prop-2-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-4-7-8(10)5-3-6-9(7)11/h1,3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKKNUFKXBSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(prop-2-yn-1-yl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.